molecular formula C21H15ClN2O3S2 B11217100 3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11217100
M. Wt: 442.9 g/mol
InChI Key: UMXYLNITEUSFOX-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[3,2-d]pyrimidin-4(3H)-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 1,3-benzodioxol-5-ylmethyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction.

    Attachment of the (4-chlorobenzyl)sulfanyl Group: This step involves the nucleophilic substitution reaction where the thioether linkage is formed.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scalability: Ensuring that the synthetic route is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thioethers or amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
  • **3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one

Uniqueness

3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of the 4-chlorobenzyl group, which may impart distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C21H15ClN2O3S2

Molecular Weight

442.9 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C21H15ClN2O3S2/c22-15-4-1-13(2-5-15)11-29-21-23-16-7-8-28-19(16)20(25)24(21)10-14-3-6-17-18(9-14)27-12-26-17/h1-9H,10-12H2

InChI Key

UMXYLNITEUSFOX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CS4)N=C3SCC5=CC=C(C=C5)Cl

Origin of Product

United States

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